1-(1-Cyclopropylethyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
53712-74-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-(1-cyclopropylethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-9(10-5-6-10)11-7-3-2-4-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
IAOAMTIVEQKSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Cyclopropylethyl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Construction and Derivatization
The construction and functionalization of the piperidine ring are central to the synthesis of a diverse range of molecular architectures. Modern synthetic methods offer various pathways to achieve this, from classical N-alkylation and reductive amination to more complex cyclization and C-H functionalization strategies.
Direct N-Alkylation and Reductive Amination Approaches
Direct N-alkylation and reductive amination represent two of the most fundamental and widely employed methods for the formation of C-N bonds in the synthesis of substituted piperidines. mdpi.com
N-Alkylation: This approach involves the reaction of piperidine with a suitable alkylating agent. For the synthesis of 1-(1-cyclopropylethyl)piperidine, this would entail the use of a 1-cyclopropylethyl halide, such as 1-bromo-1-cyclopropylethane. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to a solution containing an excess of piperidine. researchgate.net
Reductive Amination: This powerful one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net For the synthesis of this compound, this would involve the reaction of piperidine with 1-cyclopropylethanone. researchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option. Other common reducing agents include sodium cyanoborohydride, and catalytic hydrogenation over palladium on carbon. researchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups.
Table 1: Comparison of Direct N-Alkylation and Reductive Amination for the Synthesis of this compound
| Feature | Direct N-Alkylation | Reductive Amination |
| Piperidine Source | Piperidine | Piperidine |
| Cyclopropylethyl Source | 1-Cyclopropylethyl halide (e.g., bromide, iodide) | 1-Cyclopropylethanone |
| Key Intermediate | N/A | Iminium ion |
| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) |
| General Conditions | Often requires heating | Typically at room temperature |
| Byproducts | Halide salts, potential for over-alkylation | Boron-containing byproducts (for borohydride (B1222165) reagents) |
Cyclocondensation and Intramolecular Cyclization Reactions for Piperidine Formation
Beyond the direct functionalization of a pre-existing piperidine ring, the construction of the heterocyclic core itself through cyclization reactions offers a powerful strategy for accessing complex piperidine derivatives.
Cyclocondensation Reactions: These reactions involve the formation of the piperidine ring from two or more acyclic precursors in a single step. A classic example is the Petrenko-Kritschenko reaction, which can be used to synthesize piperidin-4-ones. researchgate.net While not a direct route to this compound, the resulting piperidinones are versatile intermediates that can be further functionalized. researchgate.net One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation also represent an efficient cyclocondensation approach. organic-chemistry.org
Intramolecular Cyclization Reactions: These methods involve the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and a reactive moiety for ring closure. A wide variety of such reactions exist, including:
Intramolecular aza-Michael reactions: This involves the cyclization of N-tethered alkenes. mdpi.com
Metal-catalyzed cyclizations: Transition metals like rhodium and palladium can catalyze the intramolecular hydroamination of alkenes. organic-chemistry.org
Radical cyclizations: Radical-mediated cyclization of amino-aldehydes or 1,6-enynes can lead to the formation of the piperidine ring. mdpi.com
These cyclization strategies are particularly valuable for controlling stereochemistry and for the synthesis of highly substituted piperidines.
Enantioselective and Diastereoselective Synthetic Routes
The development of stereoselective methods for the synthesis of piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Enantioselective Synthesis:
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze enantioselective Mannich reactions, which can be a key step in the synthesis of functionalized piperidines. rsc.org Chiral phosphoric acids have also been employed in intramolecular asymmetric aza-Michael cyclizations. A concise enantioselective synthesis of a fluorinated pyrazolo-piperidine has been achieved using an organocatalytic aza-Michael addition. nih.gov
Chemoenzymatic Synthesis: Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze highly diastereo- and enantioselective cyclopropanation reactions to produce chiral cyclopropyl (B3062369) ketones, which are valuable precursors. rochester.edu These enzymatic products can then be chemically transformed into a variety of enantiopure cyclopropane-containing scaffolds. rochester.edu
Diastereoselective Synthesis:
Substrate Control: The stereochemistry of existing chiral centers in a molecule can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral lactam can proceed with high diastereoselectivity.
Reagent Control: The choice of reagents and catalysts can significantly influence the diastereoselectivity of a reaction. For example, the diastereoselective lithiation and trapping of N-Boc protected piperidines can be used to access specific diastereomers. Diastereoselective synthesis of highly substituted cyclohexanones has been achieved via conjugate addition of curcumins to arylidenemalonates. beilstein-journals.org Furthermore, a scalable and highly diastereoselective protocol for the synthesis of nitrile-substituted cyclopropanes has been developed. nih.gov
Site-Selective C-H Functionalization of Piperidine Derivatives
Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. While challenging due to the relative inertness of C-H bonds, significant progress has been made in the site-selective functionalization of piperidines.
Rhodium-catalyzed C-H insertions of donor/acceptor carbenes have been utilized for the synthesis of positional analogues of methylphenidate. The site selectivity (C2, C3, or C4) of the piperidine ring can be controlled by the choice of the rhodium catalyst and the protecting group on the nitrogen atom. For instance, functionalization of N-Boc-piperidine can lead to substitution at the C2 position, while a different catalyst and protecting group can direct the functionalization to the C4 position. The C3 position, being electronically deactivated, can be functionalized indirectly through cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening.
Introduction of the 1-Cyclopropylethyl Moiety
The introduction of the 1-cyclopropylethyl group is a critical step in the synthesis of the target compound. This can be achieved through the use of pre-functionalized cyclopropyl precursors.
Generation of Cyclopropyl-Containing Precursors
The key precursor for introducing the 1-cyclopropylethyl moiety via reductive amination is 1-cyclopropylethanone. This ketone can be synthesized through various methods. One common approach is the reaction of cyclopropylmagnesium bromide with acetyl chloride or acetic anhydride. researchgate.netnih.gov Cyclopropylmagnesium bromide is a Grignard reagent that can be prepared from the reaction of magnesium with cyclopropyl bromide. nih.gov
Alternatively, for N-alkylation, a 1-cyclopropylethyl halide is required. This can be prepared from 1-cyclopropylethanol, which is obtained by the reduction of 1-cyclopropylethanone using a reducing agent like sodium borohydride. nih.gov The resulting alcohol can then be converted to the corresponding bromide or chloride using standard methods, for example, with phosphorus tribromide or thionyl chloride.
The enantioselective synthesis of chiral cyclopropane (B1198618) precursors is also an active area of research. Chiral cyclopropane carboxaldehydes can be synthesized through a three-step sequence involving an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction using a chiral auxiliary. rsc.org Furthermore, chemoenzymatic strategies using engineered myoglobin catalysts have been developed for the stereoselective synthesis of cyclopropyl ketones. rochester.edu
Table 2: Key Cyclopropyl-Containing Precursors and their Synthesis
| Precursor | Synthetic Method | Starting Materials |
| 1-Cyclopropylethanone | Grignard reaction | Cyclopropylmagnesium bromide, Acetyl chloride/anhydride |
| 1-Cyclopropylethanol | Reduction of ketone | 1-Cyclopropylethanone, Sodium borohydride |
| 1-Bromo-1-cyclopropylethane | Halogenation of alcohol | 1-Cyclopropylethanol, Phosphorus tribromide |
| Chiral Cyclopropanes | Chemoenzymatic synthesis | Engineered myoglobin, diazoketone, vinylarene |
Coupling Reactions for Attaching the Cyclopropylethyl Group
Traditional N-alkylation methods often serve as a basis for attaching the cyclopropylethyl group to the piperidine nucleus. These reactions typically involve the nucleophilic attack of the piperidine nitrogen on a suitable electrophile bearing the cyclopropylethyl moiety.
One common approach is the reductive amination of piperidine with 1-cyclopropylethanone. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced to the final N-substituted piperidine. Various reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective option. A study on the reductive amination of cyclopropyl ketones with amines using a rhodium catalyst has shown that this method is compatible with various functional groups. nih.gov
Alternatively, N-alkylation with cyclopropylethyl halides or tosylates provides a direct route to the target compound. The reaction of piperidine with 1-(1-bromoethyl)cyclopropane or 1-(1-tosyloxyethyl)cyclopropane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) can yield this compound. researchgate.net To minimize the formation of quaternary ammonium salts, the alkylating agent can be added slowly to maintain an excess of piperidine. researchgate.net
Palladium-catalyzed N-alkylation reactions have also emerged as powerful tools for forming C-N bonds under mild conditions. chemrxiv.org These methods could potentially be adapted for the synthesis of this compound, offering high selectivity and functional group tolerance.
| Coupling Reaction | Reactants | Key Reagents/Catalysts | Potential Advantages |
| Reductive Amination | Piperidine, 1-Cyclopropylethanone | Sodium triacetoxyborohydride, Rhodium catalyst | Mild conditions, operational simplicity. nih.govresearchgate.net |
| N-Alkylation | Piperidine, 1-(1-Bromoethyl)cyclopropane or 1-(1-Tosyloxyethyl)cyclopropane | Potassium carbonate, DMF | Direct route, readily available starting materials. researchgate.net |
| Palladium-Catalyzed N-Alkylation | Piperidine, Cyclopropylethyl precursor | Palladium catalyst, ligands | Mild conditions, high selectivity, broad substrate scope. chemrxiv.org |
Novel Synthetic Strategies and Green Chemistry Principles in Piperidine Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing piperidine rings and their derivatives. These strategies often incorporate principles of green chemistry, such as the use of biocatalysts and energy-efficient reaction conditions.
Biocatalytic and Metal-Catalyzed Transformations
Biocatalysis offers a green and highly selective approach to piperidine synthesis. Enzymes can operate under mild conditions and often provide access to enantiomerically pure compounds, which is crucial for pharmaceutical applications. nih.govacs.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used in the multicomponent synthesis of piperidine derivatives, demonstrating high efficiency and reusability. rsc.org While not directly applied to this compound, this biocatalytic approach highlights the potential for enzymatic methods in constructing substituted piperidines. rsc.org Chemo-enzymatic strategies, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov
Metal-catalyzed reactions have revolutionized the synthesis of functionalized piperidines. digitellinc.comnih.gov Palladium-catalyzed annulation strategies have been developed to construct functionalized piperidines from readily available precursors. nih.gov Furthermore, rhodium-catalyzed C-H functionalization allows for the direct introduction of substituents at various positions of the piperidine ring, offering a modular approach to a diverse range of analogs. nih.gov Nickel-catalyzed cycloadditions of azetidinones with alkynes have also been reported as an efficient route to substituted piperidones, which can be further converted to piperidines. google.com
| Transformation Type | Catalyst/Enzyme | Key Features |
| Biocatalytic Synthesis | Lipases (e.g., CALB), Amine Oxidases, Ene-Imine Reductases | Mild reaction conditions, high stereoselectivity, reusable catalysts. nih.govrsc.orgchemistryviews.org |
| Metal-Catalyzed Synthesis | Palladium, Rhodium, Nickel complexes | High efficiency, broad substrate scope, site-selective functionalization. nih.govnih.govgoogle.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as it can dramatically reduce reaction times, increase yields, and enhance reaction selectivity. anton-paar.comijpsjournal.com The synthesis of N-alkylpiperidines can be accelerated using microwave irradiation. For example, the N-alkylation of piperidine with alkyl halides can be performed efficiently in a shorter time frame compared to conventional heating methods. mdpi.com The condensation reactions involved in the synthesis of piperidine precursors have also been shown to be significantly faster under microwave conditions. nih.gov This technology offers a greener alternative by reducing energy consumption and often allowing for solvent-free reactions. ijpsjournal.com
| Conventional Method | Microwave-Assisted Method |
| Reaction Time: Hours to days | Reaction Time: Minutes |
| Energy Consumption: Higher | Energy Consumption: Lower |
| Solvent Use: Often requires large volumes | Solvent Use: Can often be reduced or eliminated |
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful technology for the safe, scalable, and efficient synthesis of chemical compounds. google.com The synthesis of piperidines has been successfully adapted to flow systems. For instance, a continuous flow protocol for the synthesis of enantioenriched α-substituted piperidines using Grignard reagents has been developed, offering high yields and diastereoselectivities within minutes. acs.org Continuous liquid-phase hydrogenation of pyridine (B92270) to piperidine in a microreactor has also been reported, demonstrating high conversion rates and selectivity under milder conditions than batch processes. google.com These methods provide excellent control over reaction parameters, leading to improved product quality and safer handling of hazardous reagents. researchgate.net
Purification and Isolation Methodologies for N-Substituted Piperidines
The purification and isolation of the target N-substituted piperidine are critical steps to ensure high purity. Common techniques include extraction, chromatography, and crystallization.
Following the reaction, an initial workup typically involves an aqueous extraction to remove inorganic salts and water-soluble impurities. If the N-substituted piperidine is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent. researchgate.net
Column chromatography on silica (B1680970) gel is a widely used method for purifying N-substituted piperidines. A variety of solvent systems can be employed, with the polarity adjusted to achieve optimal separation of the desired product from starting materials and byproducts. nih.gov
Crystallization is an effective method for obtaining highly pure solid derivatives of N-substituted piperidines. chemrevlett.com The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals. For basic compounds like this compound, crystallization of a salt, such as the hydrochloride or hydrobromide salt, is often a preferred method for purification and handling. researchgate.net The choice of solvent is crucial and can range from polar solvents like ethanol (B145695) to less polar mixtures like benzene-petroleum ether, depending on the specific compound's solubility. chemrevlett.com
| Purification Method | Principle | Application for N-Substituted Piperidines |
| Extraction | Partitioning between immiscible liquid phases based on solubility and pKa. | Initial workup to remove salts and polar/non-polar impurities. researchgate.net |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Isolation of the target compound from reaction mixtures. nih.gov |
| Crystallization | Formation of a solid crystalline structure from a solution. | Final purification to obtain high-purity solid products or their salts. chemrevlett.comresearchgate.net |
| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid N-substituted piperidines, often under vacuum. sciencemadness.org |
Spectroscopic and Spectrometric Characterization of 1 1 Cyclopropylethyl Piperidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.
¹H NMR Analysis for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 1-(1-Cyclopropylethyl)piperidine is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the cyclopropyl (B3062369) group, and the ethyl linker.
The protons on the piperidine ring typically appear as a series of multiplets. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear in the range of δ 2.0-3.0 ppm. The remaining piperidine protons (β- and γ-protons) would likely resonate further upfield, between δ 1.4 and 1.7 ppm. hmdb.cachemicalbook.com
The protons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, typically between δ 0.0 and 1.0 ppm, due to the shielding effects of the strained ring system. The methine proton of the ethyl group, being adjacent to the nitrogen atom and the cyclopropyl ring, would likely appear as a multiplet. The methyl protons of the ethyl group would present as a doublet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl Protons | 0.0 - 1.0 | Multiplet |
| Methyl Protons (ethyl) | ~1.0 - 1.2 | Doublet |
| Piperidine (β, γ) Protons | 1.4 - 1.7 | Multiplet |
| Methine Proton (ethyl) | ~1.8 - 2.5 | Multiplet |
¹³C NMR Analysis for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the piperidine ring are expected to have chemical shifts in the range of δ 25-50 ppm. Specifically, the α-carbons adjacent to the nitrogen are expected to be the most deshielded within the ring system. The carbon atoms of the cyclopropyl ring will likely appear at very low chemical shift values, typically between δ 5 and 20 ppm. The methine and methyl carbons of the ethyl group will have characteristic shifts, with the methine carbon being more deshielded due to its proximity to the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclopropyl Carbons | 5 - 20 |
| Methyl Carbon (ethyl) | ~15 - 25 |
| Piperidine (β, γ) Carbons | ~25 - 35 |
| Piperidine (α) Carbons | ~45 - 55 |
Advanced Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more detailed structural map.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for tracing the proton-proton networks within the piperidine ring and for confirming the connectivity between the methine proton of the ethyl group and the adjacent methyl and cyclopropyl protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, for instance, by showing correlations between the protons on the α-carbons of the piperidine ring and the methine carbon of the ethyl group.
The application of these 2D NMR techniques is a standard methodology for the structural elucidation of novel organic compounds and would be essential for the complete characterization of this compound. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information about a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₁₉N, which corresponds to a molecular weight of 153.26 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 153. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for N-alkylated piperidines is the α-cleavage, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen. In this case, the loss of a cyclopropyl or an ethyl group from the substituent at the 1-position would be expected.
Another prominent fragmentation pathway would involve the piperidine ring itself. The formation of a fragment at m/z 98 is often observed for piperidine derivatives and is attributed to a ring-closing event following initial fragmentation. nih.gov The mass spectrum of the parent compound, piperidine, shows a base peak at m/z 84, corresponding to the loss of a hydrogen atom. nist.gov For N-substituted piperidines like N-ethylpiperidine, a significant fragment is observed at m/z 98, which corresponds to the loss of a methyl group. nist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 153 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 112 | [M - C₃H₅]⁺ |
| 98 | [C₆H₁₂N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C-H Stretching: Strong absorptions in the range of 2800-3000 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. Specifically, the C-H stretches of the piperidine and ethyl groups would fall in this region. The C-H stretching of the cyclopropyl ring may appear at slightly higher frequencies, around 3000-3100 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the region of 1000-1200 cm⁻¹.
CH₂ Bending: The scissoring vibration of CH₂ groups, such as those in the piperidine ring, usually gives rise to an absorption band around 1450-1470 cm⁻¹.
The IR spectrum of piperidine itself shows prominent peaks for C-H stretching below 3000 cm⁻¹ and N-H stretching (which would be absent in the N-substituted this compound). nist.gov N-methylpiperidine, a closer analog, also displays strong C-H stretching bands in the 2800-3000 cm⁻¹ region. nist.gov
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C-H Stretch (Cyclopropane) | 3000 - 3100 |
| C-H Stretch (Alkane) | 2800 - 3000 |
| CH₂ Bend | 1450 - 1470 |
Advanced Spectroscopic Methodologies for Comprehensive Structural Analysis
For a complete and unambiguous structural determination of this compound, a combination of the aforementioned techniques is often enhanced with more advanced methodologies.
High-Resolution Mass Spectrometry (HRMS): While standard MS provides the nominal molecular weight, HRMS can determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C₁₀H₁₉N.
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, a specific ion (such as the molecular ion) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the fragmentation pathways and can be used to distinguish between isomers.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based NMR experiments, such as NOESY, provide information about the spatial proximity of atoms within a molecule. This can be used to determine the stereochemistry and preferred conformation of the this compound molecule.
The integration of these advanced spectroscopic and spectrometric methods provides a powerful toolkit for the comprehensive structural analysis of this compound, leaving no ambiguity in its molecular architecture. nist.govnih.gov
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Piperidine |
| N-methylpiperidine |
Computational Chemistry and Molecular Modeling Studies of 1 1 Cyclopropylethyl Piperidine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to investigate the electronic structure and thermodynamic stability of organic molecules, including piperidine (B6355638) derivatives.
For 1-(1-Cyclopropylethyl)piperidine, DFT calculations, often using functionals like B3LYP or WB97XD with a suitable basis set such as 6-311++G**, would be performed to optimize the molecule's three-dimensional geometry. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the calculated structure represents a true energy minimum on the potential energy surface.
These calculations yield critical electronic properties that govern the molecule's reactivity and interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, which are key to understanding intermolecular interactions.
While specific values for this compound are not published, studies on similar piperidine compounds provide a framework for such an analysis.
Conformational Analysis and Energetics
The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric and torsional strain. However, depending on the substituents, other conformations like twist-boat may become relevant. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and to quantify the energy differences between them.
For this compound, the primary conformational questions would involve:
The orientation of the 1-cyclopropylethyl group relative to the piperidine ring (axial vs. equatorial).
The rotational conformations (rotamers) around the bond connecting the ethyl group to the piperidine nitrogen.
Computational methods, particularly molecular mechanics force fields (like COSMIC) and DFT calculations, are used to explore the potential energy surface of the molecule. These methods can calculate the relative free energies (ΔG) of different conformers. For substituted piperidines, the equatorial position is often favored for bulky substituents to avoid steric clashes. Studies on N-acylpiperidines have shown that the energy difference between axial and equatorial conformers can be significant, on the order of several kcal/mol. The analysis would determine the most probable shape of this compound under physiological conditions, which is crucial for predicting its biological activity.
Molecular Docking and Ligand-Protein Interaction Prediction (Pre-clinical, in vitro focus)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is central to preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action.
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results are ranked based on this score, which often correlates with binding energy. Successful docking can predict key intermolecular interactions, such as:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic interactions: Occurring between nonpolar regions of the ligand and protein.
Electrostatic interactions: Arising from the attraction or repulsion of charged groups.
While no molecular docking studies specifically featuring this compound are documented, research on other piperidine-containing molecules shows their potential as inhibitors for various enzymes, where the piperidine scaffold helps to position other functional groups correctly within the protein's active site. For example, piperidine derivatives have been docked into targets like enoyl-acyl carrier protein (EACP) reductase and farnesyltransferase to predict their inhibitory potential. A hypothetical docking study of this compound would require a specific protein target to be identified first.
In Silico Studies of Molecular Properties Relevant to Biological Activity
In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its development as a potential drug. These predictions help to identify compounds with favorable drug-like characteristics early in the discovery process.
Properties are often evaluated against established guidelines like Lipinski's Rule of Five. A compound is considered to have good oral bioavailability if it generally satisfies these rules. The molecular properties of this compound can be calculated from its chemical structure and are presented in the table below. Online tools like SwissADME are commonly used for these predictions.
Other important predicted properties include aqueous solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. For instance, high polar surface area (PSA) is often associated with lower membrane permeability. While a full, experimentally validated ADMET profile for this compound is not available, its basic physicochemical properties can be calculated and used for an initial assessment.
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Formula | C10H19N | N/A |
| Molecular Weight | 153.26 g/mol | ≤ 500 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 (Estimated) | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 (the Nitrogen atom) | ≤ 10 |
Chemical Reactivity and Derivatization Pathways of 1 1 Cyclopropylethyl Piperidine
Nucleophilic Substitution Reactions Involving the Piperidine (B6355638) Nitrogen
The nitrogen atom of the piperidine ring in 1-(1-cyclopropylethyl)piperidine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to readily participate in substitution reactions with various electrophiles.
One of the most common reactions is N-alkylation , where the nitrogen atom attacks an alkyl halide or another suitable alkylating agent to form a quaternary ammonium (B1175870) salt. This reaction introduces a new alkyl group onto the nitrogen, altering the steric and electronic properties of the molecule. For instance, reaction with methyl iodide would yield 1-(1-cyclopropylethyl)-1-methylpiperidin-1-ium iodide.
Another key transformation is N-acylation , which involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or anhydrides. This process forms an N-acylpiperidine, also known as an amide. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group.
The piperidine nitrogen can also react with other electrophiles. For example, treatment with an oxidizing agent like hydrogen peroxide can lead to the formation of the corresponding N-oxide . These N-oxides are useful intermediates in their own right, capable of undergoing further transformations such as the Polonovski reaction.
These nucleophilic substitution reactions are fundamental for the derivatization of this compound, enabling the introduction of diverse functional groups and the modulation of its chemical properties.
Functional Group Transformations on the Piperidine Ring and Cyclopropylethyl Moiety
Beyond the reactivity of the nitrogen atom, functional group transformations can also be performed on the piperidine ring and the cyclopropylethyl side chain, although the saturated nature of these groups makes such modifications challenging without introducing activating groups.
The piperidine ring, being a saturated heterocycle, is generally resistant to oxidation. However, under specific and often harsh conditions, oxidation can occur. For example, the use of strong oxidizing agents like ruthenium tetroxide could potentially lead to the formation of a lactam (an amide within the ring) at a position alpha to the nitrogen. This transformation, known as the von Braun reaction , typically involves the use of cyanogen (B1215507) bromide to open the ring, followed by hydrolysis, but direct oxidation is also a conceptual possibility.
The cyclopropylethyl moiety is composed of saturated alkyl groups and is therefore relatively inert. The C-H bonds of the piperidine ring and the ethyl group are not easily functionalized. However, radical halogenation could potentially introduce a halogen atom, which could then serve as a handle for further synthetic manipulations. The cyclopropyl (B3062369) group's unique reactivity is discussed in the following section.
Ring-Opening Reactions of the Cyclopropyl Group
The cyclopropyl group of this compound is a three-membered ring and, as such, possesses significant ring strain (approximately 27 kcal/mol). This strain makes it susceptible to ring-opening reactions under certain conditions, a pathway not available to its acyclic or larger-ring counterparts.
These ring-opening reactions are typically promoted by electrophiles, particularly acids, or through transition metal catalysis. In the presence of a strong acid (e.g., HBr), the cyclopropane (B1198618) ring can be protonated. The resulting unstable intermediate can then be attacked by a nucleophile (e.g., Br-), leading to the opening of the ring and the formation of a halogenated alkyl chain attached to the piperidine. The regioselectivity of this ring-opening can be influenced by the substitution pattern on the cyclopropyl ring and the nature of the attacking nucleophile.
Transition metal catalysts, such as those based on palladium, platinum, or rhodium, can also facilitate the cleavage of the C-C bonds within the cyclopropyl ring. These reactions often proceed via an oxidative addition mechanism, where the metal inserts into a C-C bond, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion of other molecules, to yield a variety of ring-opened products.
Stereochemical Implications in Chemical Transformations
The this compound molecule contains a stereocenter at the quaternary carbon atom bonded to the piperidine nitrogen, the cyclopropyl group, a methyl group, and a hydrogen atom. This means the compound can exist as a pair of enantiomers, (R)-1-(1-cyclopropylethyl)piperidine and (S)-1-(1-cyclopropylethyl)piperidine.
The presence of this chiral center has significant implications for its chemical transformations. When reacting this racemic mixture with a chiral, non-racemic reagent, the two enantiomers can react at different rates, a phenomenon known as kinetic resolution . This can lead to the enrichment of one enantiomer in the unreacted starting material and the formation of diastereomeric products.
Furthermore, if a reaction creates a new stereocenter in the molecule, the existing chiral center can influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer over the other. This is known as diastereoselective synthesis . For example, the alkylation of the piperidine nitrogen with a chiral electrophile would result in the formation of two diastereomeric quaternary ammonium salts, likely in unequal amounts.
The synthesis of enantiomerically pure this compound can be achieved through several methods. One approach is the chiral resolution of the racemic mixture, which involves separating the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, asymmetric synthesis can be employed, where the molecule is constructed from chiral starting materials or by using chiral catalysts or auxiliaries to control the stereochemistry at the key carbon center during the synthesis.
Structure Activity Relationship Sar Investigations of 1 1 Cyclopropylethyl Piperidine Derivatives
Impact of N-Substitution on Biological Interactions
The nitrogen atom of the piperidine (B6355638) ring is a key site for modification, and substitutions at this position have a profound impact on the biological interactions of 1-(1-cyclopropylethyl)piperidine derivatives. The nature of the N-substituent can influence receptor affinity, selectivity, and functional activity by altering the molecule's steric bulk, electronics, and hydrogen bonding capacity.
Research into N-substituted spiropiperidines has demonstrated that these modifications are crucial for achieving high affinity for specific targets, such as the nociceptin (B549756) (NOP) receptor. A series of N-substituted analogs based on a spiropiperidine core were synthesized and shown to have high binding affinity to the NOP receptor, with selectivity determined against other opioid receptors. nih.gov
In a related context, studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have highlighted the sensitivity of receptor binding to N-substitution. For instance, in a series of pyrrolidine (B122466) analogs, which share structural similarities with piperidines, the introduction of an N-methyl group increased binding affinity at α4β2-nAChRs. nih.gov However, increasing the size of the substituent to an N-ethyl group led to a significant decrease in binding affinity across multiple nAChR subtypes. nih.gov This suggests that the binding pocket accommodating the nitrogen substituent has specific size constraints.
These findings underscore the principle that even minor alterations to the N-substituent can lead to substantial changes in biological activity. The optimal N-substituent is highly dependent on the specific biological target and the topography of its binding site.
Role of the Cyclopropyl (B3062369) Group in Receptor Affinity and Selectivity
The cyclopropyl group is a versatile structural motif in medicinal chemistry that often imparts favorable pharmacological properties. nih.gov Its inclusion in drug candidates can lead to enhanced potency, increased metabolic stability, improved brain permeability, and reduced off-target effects. nih.govresearchgate.net The unique electronic character and conformational rigidity of the cyclopropyl ring contribute to these effects. nih.govresearchgate.net
In the context of this compound derivatives, the cyclopropyl group plays a significant role in modulating receptor affinity and selectivity. For example, in a series of adrenergic receptor antagonists, a cyclopropyl group was successfully used as a replacement for an isopropyl group. researchgate.net This substitution was intended to reduce susceptibility to metabolic dealkylation while maintaining the desired binding properties. researchgate.net The resulting N-{4-[(4-(2-cyclopropoxyphenyl)piperidin-1-yl)]-1-cyclohexyl}benzenesulfonamide series demonstrated the utility of this approach in developing potent and selective α1a- and α1d-adrenergic receptor inhibitors. researchgate.net
The cyclopropyl ring's ability to confer substantial nAChR subtype selectivity has also been observed in ligands based on a 3-pyridyl ether scaffold. nih.gov The addition of a chiral cyclopropane-containing side chain to the 5-position of the pyridine (B92270) ring maintained high affinity for α4β2-nAChRs while significantly reducing affinity for ganglionic α3β4*-nAChRs, which are associated with undesirable side effects. nih.gov
The favorable contributions of the cyclopropyl group can be attributed to several factors, including:
Conformational Restriction: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor. nih.govresearchgate.net
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkanes, making them less susceptible to metabolic oxidation. nih.gov
Enhanced Potency: The unique electronic properties of the cyclopropyl ring, which has enhanced π-character, can lead to favorable interactions with the receptor binding site. nih.gov
Stereochemistry and Diastereoselectivity in SAR
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For this compound derivatives, which can possess multiple chiral centers, stereochemistry and diastereoselectivity are of paramount importance in SAR studies. Different stereoisomers of a compound can exhibit vastly different potencies, selectivities, and even pharmacological effects.
The synthesis of specific stereoisomers of substituted piperidines is a key focus in medicinal chemistry. nih.govwhiterose.ac.uk For example, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines, which can then be epimerized under thermodynamic conditions to the corresponding trans-isomers. nih.govwhiterose.ac.uk This allows for the systematic exploration of the biological activity of different diastereomers. The relative stereochemistry of these isomers is often confirmed through techniques like single-crystal X-ray diffraction and analysis of J values in 1H NMR spectra. nih.govwhiterose.ac.uk
Even minor changes in reaction conditions can have a major impact on the diastereoselectivity of a synthesis. researchgate.net For instance, in the synthesis of the anti-tuberculosis drug bedaquiline, which features a complex stereochemical arrangement, the choice of lithium amide base and the presence of salt additives were found to significantly influence the diastereomeric ratio of the product. researchgate.net
The absolute stereochemistry of chiral centers in bioactive molecules is often determined using methods like Marfey's analysis, which involves derivatization with a chiral reagent followed by liquid chromatography. mdpi.com This allows for the unambiguous assignment of the absolute configuration of each stereocenter, which is crucial for understanding the precise nature of the ligand-receptor interaction.
Bioisosteric Replacements within the Piperidine Scaffold and Their Effects on Activity Profile
Bioisosteric replacement, the substitution of one functional group or scaffold for another with similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the case of this compound derivatives, the piperidine ring itself can be replaced with other cyclic scaffolds to explore new chemical space and optimize biological activity.
One notable example is the bioisosteric replacement of the piperidine ring in a series of glycine (B1666218) transporter 1 (GlyT1) inhibitors. nih.gov In an effort to develop novel chemotypes, researchers replaced the piperidine scaffold with a [3.3.0] system, specifically an octahydrocyclopenta[c]pyrrole. nih.gov This scaffold hopping approach resulted in a major structural change, eliminating the pendant cyclopropylmethyl moiety and introducing an additional chiral center. nih.gov The resulting compounds maintained potent GlyT1 inhibitory activity, demonstrating the viability of this bioisosteric replacement. nih.gov
Further exploration of piperidine bioisosteres in the same study involved the evaluation of 3-position homologated azetidines. nih.gov Interestingly, in the azetidine (B1206935) series, aliphatic R1 moieties were well-tolerated and retained potency, whereas the corresponding analogs in the piperidine series were inactive. nih.gov This highlights how the choice of scaffold can dramatically influence the SAR of the surrounding substituents.
Another promising bioisostere for the piperidine ring is the 2-azaspiro[3.3]heptane scaffold. enamine.netresearchgate.net This replacement has been shown to improve solubility and reduce metabolic degradation in some cases. enamine.net More recently, 1-azaspiro[3.3]heptane has been introduced as a next-generation piperidine bioisostere, offering similar basicity, solubility, and lipophilicity, but with potentially improved metabolic stability. researchgate.net
| Compound | Scaffold | R Group | GlyT1 IC50 (nM) |
|---|---|---|---|
| Piperidine Analog | Piperidine | Ethyl Sulfonamide | Active |
| [3.3.0] Analog (11a) | Octahydrocyclopenta[c]pyrrole | Ethyl Sulfonamide | > 10,000 |
| [3.3.0] Analog (11g) | Octahydrocyclopenta[c]pyrrole | N-methyl Imidazole | 25 |
| Azetidine Analog | Azetidine | Isopropyl | 394 |
| Piperidine Analog (28) | Piperidine | Isopropyl | Inactive |
Conformational Flexibility and Rigidity in Structure-Activity Optimization
The balance between conformational flexibility and rigidity is a critical aspect of structure-activity optimization. A flexible molecule can more easily adopt the optimal conformation for binding to a receptor, but this comes at an entropic cost. A more rigid molecule, on the other hand, may be pre-organized for binding, leading to higher affinity, but only if its constrained conformation is compatible with the binding site.
In the development of GlyT1 inhibitors, the replacement of a flexible piperidine-based system with a more rigid [3.3.0] bicyclic system (octahydrocyclopenta[c]pyrrole) represents a strategy of conformational constraint. nih.gov This scaffold hop was successful in maintaining high potency, suggesting that the rigidified structure effectively presents the key pharmacophoric elements for binding to the transporter. nih.gov
Similarly, studies on nAChR ligands have shown that a conformationally restricted azetidine ring is crucial for maintaining high binding affinity. nih.gov Replacement of the azetidine with a more flexible aliphatic amine resulted in a complete loss of activity at most nAChR subtypes. nih.gov This underscores the importance of conformational pre-organization for potent receptor binding.
The introduction of a cyclopropyl group, as discussed previously, is another effective way to introduce conformational rigidity. nih.govresearchgate.net By restricting the rotation of adjacent chemical bonds, the cyclopropyl group can help to lock the molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for the target receptor.
Pre Clinical in Vitro Pharmacological Characterization and Mechanistic Research
Ligand-Receptor Binding Studies (e.g., Adrenergic Receptors, Dopamine (B1211576) Transporter)
There is no available data from ligand-receptor binding assays to characterize the affinity and selectivity of 1-(1-Cyclopropylethyl)piperidine for adrenergic receptors, the dopamine transporter, or any other specific receptor targets.
Enzyme Activity Modulation and Inhibition Studies
Information regarding the ability of this compound to modulate or inhibit the activity of any enzymes is not present in the public scientific domain.
Cellular Pathway Modulation and Signaling (e.g., NF-κB, PI3k/Akt, JNK/p38-MAPK, STAT-3, EMT)
There are no published studies detailing the effects of this compound on key cellular signaling pathways such as NF-κB, PI3k/Akt, JNK/p38-MAPK, STAT-3, or the process of epithelial-mesenchymal transition (EMT).
In Vitro Selectivity and Potency Profiling
Without primary research data, an in vitro selectivity and potency profile for this compound cannot be constructed. This includes the absence of IC₅₀ or EC₅₀ values, which are critical for determining a compound's potency at various biological targets.
Mechanistic Insights from In Vitro Assays
Due to the lack of in vitro assay results, no mechanistic insights into the potential pharmacological actions of this compound can be inferred.
Future Research Directions and Applications in Medicinal Chemistry for 1 1 Cyclopropylethyl Piperidine
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. exlibrisgroup.com The unique structural features of 1-(1-cyclopropylethyl)piperidine, specifically the combination of a rigid cyclopropyl (B3062369) group and the flexible piperidine ring, present a compelling foundation for future drug discovery and chemical biology research. The exploration of this compound and its derivatives is poised to benefit from cutting-edge strategies in medicinal chemistry, from the rational design of new molecules to the sophisticated interrogation of biological systems.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or solvent evaporation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .
How do structural modifications at the cyclopropylethyl moiety influence the pharmacological activity of piperidine derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) studies indicate that modifying the cyclopropylethyl group alters receptor binding affinity and metabolic stability :
- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability by reducing cytochrome P450 oxidation, as seen in 3-fluoro-PCP analogs .
- Steric Effects : Bulky substituents on the cyclopropane ring (e.g., methyl groups) decrease NMDA receptor antagonism but increase selectivity for sigma-1 receptors .
- Data Contradictions : Some studies report increased CNS penetration with smaller cyclopropane substituents, while others highlight reduced bioavailability due to rapid clearance. These discrepancies necessitate molecular dynamics simulations to assess conformational flexibility .
What computational approaches are effective in predicting the binding affinity of this compound with target receptors?
Advanced Research Question
- Docking Studies : Tools like AutoDock Vina or Schrödinger Maestro model interactions with NMDA or sigma-1 receptors. Key residues (e.g., GluN1 for NMDA) are prioritized for binding energy calculations .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for cyclopropane modifications, guiding optimization of substituent size/electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
